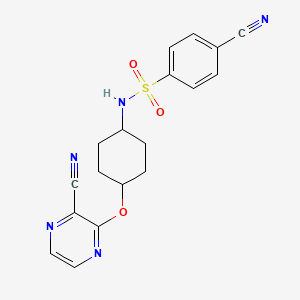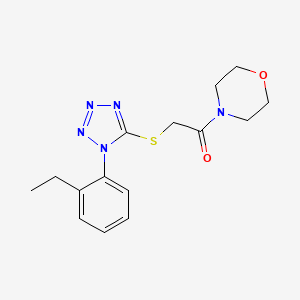
2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups including an ethylphenyl group, a tetrazole group, a thioether group, and a morpholino group. Each of these groups could contribute to the compound’s overall properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the tetrazole group might make the compound a good nucleophile, while the thioether group could potentially be oxidized .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, density, and solubility would typically be determined experimentally. These properties can be influenced by factors like molecular weight and polarity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives exhibit significant pharmacological properties, including anticancer activities. They can be designed to interact with specific biological targets, potentially leading to the development of new anticancer drugs. For instance, certain thiophene compounds have been shown to inhibit the growth of cancer cells .
Material Science: Organic Semiconductors
In material science, thiophene-based molecules play a crucial role in the advancement of organic semiconductors. These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Industrial Chemistry: Corrosion Inhibitors
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They protect metals and alloys from corrosion, thereby extending the life of industrial machinery and infrastructure .
Pharmaceutical Applications: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them valuable in the pharmaceutical industry. Drugs like suprofen, which contain a thiophene framework, are used to reduce inflammation and pain .
Anesthetic Agents: Dental Anesthesia
Thiophene derivatives such as articaine, used as a dental anesthetic in Europe, act as voltage-gated sodium channel blockers. This application highlights the compound’s role in medical procedures requiring local anesthesia .
Synthesis Methods: Gewald Reaction
The Gewald reaction is a synthetic method involving thiophene derivatives. It is a condensation reaction that produces aminothiophene derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .
Biological Activities: Antimicrobial Effects
Thiophene compounds have been reported to possess antimicrobial properties, making them potential candidates for the development of new antibiotics to combat resistant bacterial strains .
Environmental Science: Organic Pollutant Detection
Due to their electronic properties, thiophene derivatives can be engineered into sensors for detecting organic pollutants. This application is crucial for monitoring environmental pollution and ensuring public health safety .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could involve in-depth studies using various analytical techniques and potentially even pre-clinical or clinical trials if the compound is intended for use as a drug .
Propiedades
IUPAC Name |
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-12-5-3-4-6-13(12)20-15(16-17-18-20)23-11-14(21)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKJNQPJLZAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

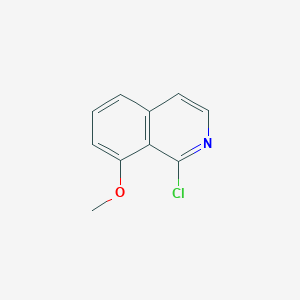
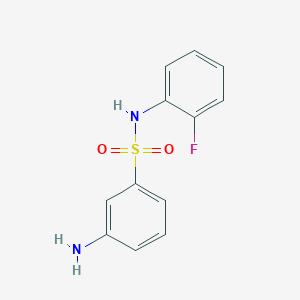

![7-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2849445.png)

![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2849448.png)
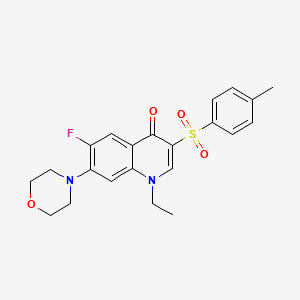
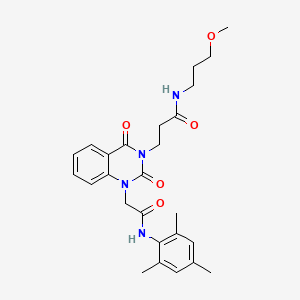


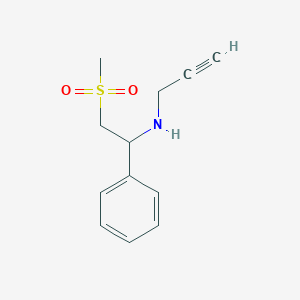
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849457.png)

